molecular formula C9H6FNO2 B1341504 4-Fluoro-7-methylisatin CAS No. 668-24-6

4-Fluoro-7-methylisatin

Cat. No.: B1341504
CAS No.: 668-24-6
M. Wt: 179.15 g/mol
InChI Key: GMOIUCVMHIKMDC-UHFFFAOYSA-N
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Description

4-Fluoro-7-methylisatin is a synthetic organic compound with the molecular formula C9H6FNO2. It belongs to the class of isatin derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is characterized by a fluorine atom at the 4th position and a methyl group at the 7th position on the isatin core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-7-methylisatin can be synthesized through various synthetic routes. One common method involves the reaction of (Z)-N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide with concentrated sulfuric acid at 60°C for 1 hour. The resulting solid is collected by filtration and washed with water to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound typically involve multi-step reactions. For example, a multi-step reaction involving hydrogen chloride, sodium sulfate, and hydroxylamine hydrochloride in water at 80°C under an inert atmosphere, followed by treatment with sulfuric acid at 85°C, can be used to produce the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-7-methylisatin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 4-fluoro-7-methylisatin as an antimicrobial agent. It has been evaluated against various bacterial strains, demonstrating significant antibacterial properties.

  • Minimum Inhibitory Concentration (MIC): The compound exhibited MIC values ranging from 8 to 128 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Pseudomonas aeruginosa . This indicates its effectiveness in inhibiting bacterial growth.
  • Mechanism of Action: Molecular docking studies suggest that this compound binds effectively to biofilm-associated proteins, which may contribute to its ability to inhibit bacterial growth .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies, emphasizing its role as a promising candidate for cancer therapy.

  • Induction of Apoptosis: Research indicates that fluorinated isatins, including this compound, can induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane disruption and increased reactive oxygen species production .
  • Clinical Relevance: Several isatin derivatives have entered clinical trials, with some achieving FDA approval for cancer treatment. For instance, sunitinib, an isatin derivative, has been approved for treating gastrointestinal stromal tumors and renal cell carcinoma . The structural modifications in compounds like this compound are believed to enhance their therapeutic efficacy while reducing systemic toxicity.

Neuroprotective Effects

This compound has shown potential in neuroprotection, particularly through the inhibition of monoamine oxidase-B (MAO-B), an enzyme linked to neurodegenerative diseases.

  • MAO-B Inhibition: Studies have demonstrated that isatins can inhibit MAO-B activity, which helps maintain dopamine levels in the brain by preventing its degradation . This property is crucial for developing treatments for neurodegenerative disorders such as Parkinson's disease.

Data Summary Table

ApplicationActivity DescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveInhibits MAO-B to protect dopaminergic neurons

Case Studies

  • Antibacterial Efficacy Study : A study evaluated the antibacterial properties of this compound against clinical isolates of multidrug-resistant bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with standard antibiotics .
  • Anticancer Mechanism Investigation : Another research project focused on the anticancer mechanisms of fluorinated isatins. It was found that these compounds could significantly reduce tumor cell viability through apoptosis induction and were effective in vivo models .
  • Neuroprotective Mechanism Exploration : A detailed examination of the neuroprotective effects revealed that this compound could significantly reduce oxidative stress markers in neuronal cells, suggesting its potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 4-Fluoro-7-methylisatin involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding. For example, it may inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral activity .

Comparison with Similar Compounds

Biological Activity

4-Fluoro-7-methylisatin is a derivative of isatin, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

This compound has the chemical formula C9H6FNO2C_9H_6FNO_2 and is characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 7-position of the isatin structure. This specific substitution pattern contributes to its unique biological activities.

Antitumor Activity

Recent studies have highlighted the potential of this compound in cancer therapy:

  • Cell Proliferation Inhibition : The compound was tested against various cancer cell lines, including human leukemia (K562), liver cancer (HepG2), and colon cancer (HT-29). It exhibited significant antiproliferative effects with IC50 values indicating its potency:
    Cell LineIC50 (µM)
    K5621.75
    HepG23.20
    HT-294.17
  • Mechanism of Action : The antitumor mechanism involves inducing apoptosis in cancer cells. Morphological changes indicative of apoptosis were observed, such as cell shrinkage and formation of apoptotic bodies. Flow cytometry assays demonstrated an increase in apoptotic cells over time when treated with the compound .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties:

  • Antibacterial Effects : It was evaluated against several bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria. The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 128 µg/mL .
  • Synergistic Effects : In combination studies with standard antibiotics like ciprofloxacin, this compound showed enhanced antibacterial effectiveness, indicating potential for use in combination therapies to combat resistant bacterial strains .

Other Biological Activities

In addition to its antitumor and antimicrobial properties, this compound has been investigated for other biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, although further research is needed to elucidate these effects fully.
  • Neuroprotective Potential : Some research indicates that isatin derivatives may have neuroprotective effects, which could be relevant for conditions like neurodegenerative diseases.

Properties

IUPAC Name

4-fluoro-7-methyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-4-2-3-5(10)6-7(4)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOIUCVMHIKMDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588555
Record name 4-Fluoro-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668-24-6
Record name 4-Fluoro-7-methyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-7-methyl-2,3-dihydro-1H-indole-2,3-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

(Z)—N-(5-Fluoro-2-methylphenyl)-2-(hydroxyimino)acetamide (7.22, 37 mmol) was dissolved in neat H2SO4 (50 ml) and heated at 60° C. for 1 h. The resulting solid was collected by filtration and washed with water to yield the title compound. 1H NMR (CDCl3, 400 MHz) δ 8.35 (bs, 1H), 7.45 (m, 1H), 6.73 (m, 1H), 2.25 (s, 3H).
Quantity
37 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

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